molecular formula C13H13BrN2O B1358191 4-(6-Bromoquinolin-4-yl)morpholine CAS No. 474707-20-5

4-(6-Bromoquinolin-4-yl)morpholine

Cat. No.: B1358191
CAS No.: 474707-20-5
M. Wt: 293.16 g/mol
InChI Key: LBFRLXVNPMYUKI-UHFFFAOYSA-N
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Description

4-(6-Bromoquinolin-4-yl)morpholine is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol It is characterized by the presence of a bromine atom at the 6th position of the quinoline ring and a morpholine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(6-Bromoquinolin-4-yl)morpholine involves the reaction of 6-bromo-4-chloroquinoline with morpholine. The reaction is typically carried out in dimethylformamide (DMF) at a temperature of 90°C for 90 minutes . The reaction mixture is then partitioned between ethyl acetate (EtOAc) and water to isolate the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromoquinolin-4-yl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine group.

    Coupling Reactions: Formation of biaryl compounds when coupled with arylboronic acids.

Scientific Research Applications

4-(6-Bromoquinolin-4-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.

    Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It serves as a probe in studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-(6-Bromoquinolin-4-yl)morpholine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or conjugate used in the study .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloroquinolin-4-yl)morpholine
  • 4-(6-Fluoroquinolin-4-yl)morpholine
  • 4-(6-Iodoquinolin-4-yl)morpholine

Uniqueness

4-(6-Bromoquinolin-4-yl)morpholine is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions such as Suzuki-Miyaura coupling. This makes it a versatile intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

4-(6-bromoquinolin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c14-10-1-2-12-11(9-10)13(3-4-15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFRLXVNPMYUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=C(C=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-4-chloro-quinoline (1.0 g, 4.12 mmol) and morpholine (9.98 g, 114.6 mmol) was heated to 150° C. in a sealed tube and stirred for 2 days. Then, the brown suspension was diluted with water and extracted with ethyl acetate (3×50 mL). The combined extracts were washed with brine solution and dried over anhydrous magnesium sulfate. After filtration of the drying agent, the filtrate was removed under the vacuum and the residue was purified by using a Biotage silica gel column chromatography to afford 1.06 g (87.7% yield) of 6-bromo-4-morpholin-4-yl-quinoline as a light brown solid: EI-LRMS m/e calcd for C13H13BrN2O (M+) 293.1, found 293.1.
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1 g
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9.98 g
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Synthesis routes and methods III

Procedure details

6-Bromo-4-chloroquinoline (1.0 G, 4.1 mmol), morpholine (0.468 g, 5.3 mmol) and K2CO3 (1.0 G, 7.2 mmol) in NMP (5 mL) were heated at 100° C. for 12 h. The reaction mixture was cooled to room temperature, diluted with water (20 mL) and the product was extracted into EtOAc/hexanes (140 mL/60 mL). The organic layer was washed with water (75 mL) and brine (20 mL) successively, dried over MgSO4 and filtered. The filtrate was concentrated and purified by flash column chromatography (Combiflash® companion System® with RediSep® silica gel column 40 g and 30-70% EtOAC/hexanes as an eluting solvent]. The product fractions were concentrated to provide 4-(6-bromoquinolin-4-yl)morpholine (700 mg) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 8.73 (d, J=5.0 Hz, 1H), 8.13 (d, J=2.2 Hz, 1H), 7.90 (d, J=8.9 Hz, 1H), 7.81 (dd, J=9.0, 2.2 Hz, 1H), 7.06 (d, J=5.0 Hz, 1H), 3.87-3.84 (m, 4H), 3.18-3.02 (m, 4H).
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4.1 mmol
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0.468 g
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7.2 mmol
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5 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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